![molecular formula C16H18N2O3 B14183734 N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide CAS No. 919997-31-2](/img/structure/B14183734.png)
N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide is an organic compound belonging to the class of diphenylethers. These compounds are characterized by the presence of two benzene rings linked through an ether group. The compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide typically involves the reaction of 3-phenoxybenzylamine with beta-alanine in the presence of a suitable coupling agent. The reaction is carried out under mild conditions, often using solvents like ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Phenoxycinnamyl)acetohydroxamic acid
- (2R)-2-Amino-3,3,3-trifluoro-N-hydroxy-2-{[(4-phenoxyphenyl)sulfonyl]methyl}propanamide
Uniqueness
N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a hydroxyl group and a phenoxyphenyl moiety allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
919997-31-2 |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
N-hydroxy-3-[(3-phenoxyphenyl)methylamino]propanamide |
InChI |
InChI=1S/C16H18N2O3/c19-16(18-20)9-10-17-12-13-5-4-8-15(11-13)21-14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19) |
Clé InChI |
UGMDNELSGGXQKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
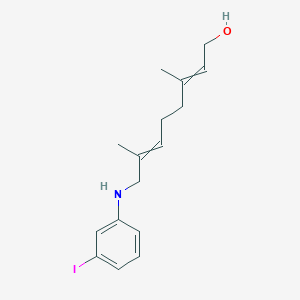
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)

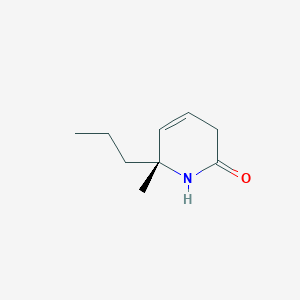
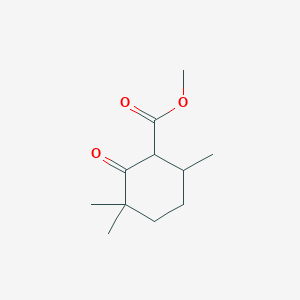
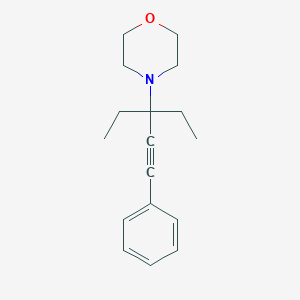

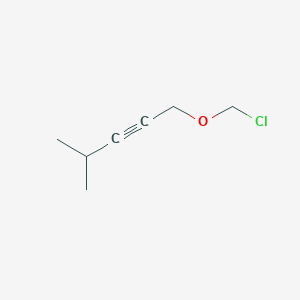

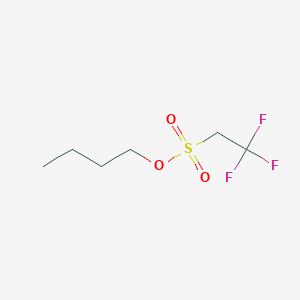
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
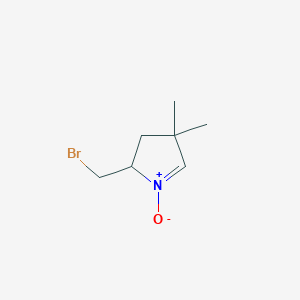
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
